4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid
Overview
Description
4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C15H13NO6 and its molecular weight is 303.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Cyclization Reactions : 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid is involved in cyclization reactions. For example, it can undergo Perkin cyclization to form compounds like 2-alkyl-7-methoxy-5-nitrobenzo[b]furan, which are characterized using spectroscopic methods (Kowalewska & Kwiecień, 2008).
Solubility Studies : Its solubility and transfer properties in different solvents have been studied, contributing to the understanding of its behavior in various chemical environments (Hart et al., 2015).
Debenzylation Processes : This compound is used in debenzylation processes in the synthesis of other chemical agents, such as in the production of certain pyrrolobenzodiazepine antitumor agents (Thurston et al., 1990).
Applications in Material Science and Drug Discovery
Microwave-assisted Synthesis : It's used in microwave-assisted synthesis for creating diverse chemical libraries, potentially useful in drug discovery programs (Chanda et al., 2012).
Synthesis of Lanthanide Compounds : The compound is employed in the synthesis of lanthanide coordination compounds. These compounds have been studied for their luminescent properties, which are influenced by different substituents (Sivakumar et al., 2010).
Liquid Crystal Research : It's also involved in studies on liquid crystal properties, particularly in understanding the thermal properties of certain benzoates and their derivatives (Sugiura et al., 1991).
Biochemical and Pharmacological Research
Antioxidant and Antimicrobial Studies : Compounds derived from this compound have been tested for antioxidant and antimicrobial activities, indicating potential in these areas (Manap et al., 2022).
Synthesis of Antitumoral Agents : This chemical is used in the development of nitroaromatic compounds like 4-bromomethyl-3-nitrobenzoic acid, which show promise as antitumoral agents (de Freitas et al., 2014).
Mechanism of Action
Target of Action
It’s structurally similar to monobenzone , which is known to target melanocytes . Melanocytes are cells primarily responsible for producing melanin, the pigment that gives color to our skin, hair, and eyes .
Mode of Action
Drawing parallels from monobenzone, it may increase the excretion of melanin from melanocytes . This effect can lead to depigmentation, a loss of skin color .
Biochemical Pathways
The shikimate pathway is known to be involved in the biosynthesis of phenolic compounds , which could potentially be relevant given the phenolic structure of the compound.
Pharmacokinetics
Monobenzone, a structurally similar compound, is known to be soluble in alcohol, benzene, and diethyl ether, and practically insoluble in water . These properties could influence the bioavailability of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid.
Result of Action
If it acts similarly to monobenzone, it may cause destruction of melanocytes and permanent depigmentation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as light, temperature, pH, and the presence of other chemicals can affect the stability and activity of the compound . .
Properties
IUPAC Name |
3-methoxy-5-nitro-4-phenylmethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6/c1-21-13-8-11(15(17)18)7-12(16(19)20)14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVWMGUFVKSAAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.